molecular formula C19H16N2O4 B2799614 N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-1H-indole-2-carboxamide CAS No. 2034240-12-3

N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-1H-indole-2-carboxamide

Cat. No.: B2799614
CAS No.: 2034240-12-3
M. Wt: 336.347
InChI Key: IMMMOBIWLLPOPW-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-1H-indole-2-carboxamide is a useful research compound. Its molecular formula is C19H16N2O4 and its molecular weight is 336.347. The purity is usually 95%.
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Biological Activity

N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-1H-indole-2-carboxamide, also known by its CAS number 2034240-12-3, is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, relevant studies, and implications for future research.

  • Molecular Formula : C19H16N2O4
  • Molecular Weight : 336.347 g/mol
  • Structure : The compound features a complex structure with furan rings, a hydroxyethyl group, and an indole core, which are known to contribute to its biological activity.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, potentially interfering with metabolic pathways critical for cell survival and proliferation.
  • Receptor Modulation : Interaction with various receptors could lead to altered signaling pathways, affecting cellular responses.
  • Antiviral Activity : Similar compounds have shown promise in inhibiting viral replication, suggesting that this compound may exhibit antiviral properties.

In Vitro Studies

Several studies have assessed the biological activity of compounds structurally related to this compound:

StudyFindings
Investigated N-Heterocycles as antiviral agents; highlighted the potential for compounds with furan moieties to inhibit viral replication.
Described the synthesis and characterization of related compounds, noting their potential applications in drug development due to their structural features.

Case Studies

  • Antiviral Activity :
    • A study on similar furan-containing compounds demonstrated significant inhibition of viral replication in vitro against strains such as SARS-CoV-2. The IC50 values for these compounds were reported around 1.5 μM, indicating potent antiviral properties that warrant further investigation for this compound.
  • Cytotoxicity Assessment :
    • Cytotoxicity tests have indicated that derivatives of this compound exhibit low toxicity levels in various cell lines (CC50 > 100 μM), suggesting a favorable safety profile for further development.

Implications for Drug Development

The unique structural characteristics of this compound position it as a potential candidate for drug development in various therapeutic areas, including:

  • Antiviral therapies : Given the promising antiviral properties observed in related compounds.
  • Cancer treatments : Due to its potential enzyme inhibition capabilities that could interfere with cancer cell metabolism.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O4/c22-18(16-10-13-4-1-2-5-15(13)21-16)20-12-19(23,14-7-9-24-11-14)17-6-3-8-25-17/h1-11,21,23H,12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMMMOBIWLLPOPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)C(=O)NCC(C3=COC=C3)(C4=CC=CO4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.